molecular formula C6H4BCl2FO2 B7984535 4,5-Dichloro-2-fluorophenylboronic acid

4,5-Dichloro-2-fluorophenylboronic acid

Cat. No.: B7984535
M. Wt: 208.81 g/mol
InChI Key: SYNDZDUUSAULAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BCl2FO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4,5-dichloro-2-fluorobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, DMF).

    Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) under controlled conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenols.

    Reduction: Boronic esters.

Scientific Research Applications

4,5-Dichloro-2-fluorophenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-fluorophenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electron-withdrawing effects of the chlorine and fluorine substituents, which enhance the reactivity of the boronic acid group.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylboronic acid
  • 5-Chloro-2,4-difluorophenylboronic acid
  • 2-Fluorophenylboronic acid

Uniqueness

4,5-Dichloro-2-fluorophenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic properties. The presence of both chlorine and fluorine atoms enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

(4,5-dichloro-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl2FO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNDZDUUSAULAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.